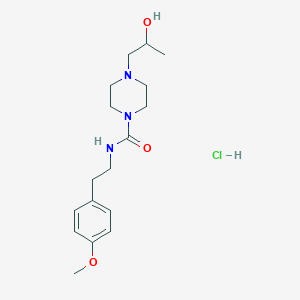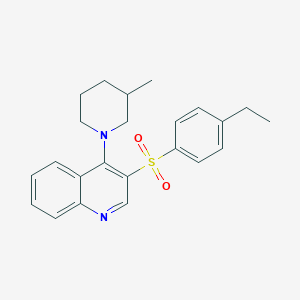
4-(2-hydroxypropyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-hydroxypropyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride, also known as MPHP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Bioactivity
- The development of bis(heteroaryl)piperazines (BHAPs), related to the compound , has shown significant potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds, including analogues with various substitutions, have demonstrated 10-100-fold more potency in inhibiting HIV-1 reverse transcriptase than their predecessors (Romero et al., 1994).
- Research into benzodifuranyl and related heterocyclic compounds derived from visnaginone and khellinone has led to the synthesis of novel structures with significant anti-inflammatory and analgesic activities. These studies highlight the therapeutic potential of such compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).
Medical Imaging
- Advances in PET imaging technology have utilized analogs of 4-(2-hydroxypropyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride for the development of new PET tracers. These tracers, designed for high affinity and selectivity towards 5-HT1A receptors, offer improved quantification of these receptors in neuropsychiatric disorders (García et al., 2014).
Neurotransmitter Systems
- The study of compounds structurally related to 4-(2-hydroxypropyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride has provided insights into the functioning of neurotransmitter systems. For example, research on WAY-100635, a phenylpiperazine derivative, has contributed significantly to our understanding of 5-HT1A receptor function. WAY-100635 acts as a potent and selective antagonist of the 5-HT1A receptor, aiding in the study of serotonin's role in various neurological and psychiatric conditions (Forster et al., 1995).
properties
IUPAC Name |
4-(2-hydroxypropyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3.ClH/c1-14(21)13-19-9-11-20(12-10-19)17(22)18-8-7-15-3-5-16(23-2)6-4-15;/h3-6,14,21H,7-13H2,1-2H3,(H,18,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURJBYPYKNKAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NCCC2=CC=C(C=C2)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxypropyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2839098.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2839102.png)

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2839107.png)



![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2839112.png)





![1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2839121.png)